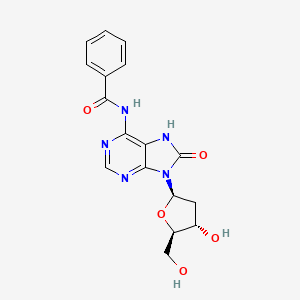
(E/Z)-2-氰基-3-甲基-2-戊烯酸乙酯-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3” is an organic compound with a cyano group (-CN), a methyl group (-CH3), a pentenoic acid ethyl ester group, and three deuterium atoms (D3). The (E/Z) notation indicates that the compound may exist in two isomeric forms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like protodeboronation of boronic esters . This involves a radical approach and can be paired with a Matteson–CH2– homologation .Molecular Structure Analysis
The molecular structure of this compound would likely include a five-carbon chain (pentenoic acid) with a cyano group, a methyl group, and an ethyl ester group attached. The exact structure would depend on the locations of these groups on the carbon chain .科学研究应用
Flavor Chemistry Research
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3: is used in flavor chemistry research to study the formation of flavor compounds during the fermentation process. For instance, in the production of Baijiu , a traditional Chinese liquor, researchers have used this compound to simulate the fermentation process and analyze the synthesis of flavor chemicals, such as medium and long-chain fatty acid ethyl esters .
Isotope-Labeled Compound Synthesis
This deuterium-labeled compound serves as an important isotope-labeled intermediate in the synthesis of other labeled compounds. It’s used in the preparation of standards for mass spectrometry, allowing for precise tracking of chemical transformations and metabolic pathways .
未来方向
属性
IUPAC Name |
ethyl 2-cyano-5,5,5-trideuterio-3-methylpent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPLDHMXQALQAT-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=C(C#N)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













